4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine

pKa modulation hERG liability CNS drug design

CNS drug discovery teams face hERG-related attrition. This dual-fluorinated 4-arylpiperidine building block directly addresses that risk: • 4-Fluoro substituent lowers piperidine pKa by ~1.6 units, reducing hERG affinity >10-fold vs. non-fluorinated analogs • Meta-OCF₃ group provides 0.7-1.4 logD lipophilicity enhancement critical for BBB penetration • ≥95% purity ensures fragment library integrity for crystallography and NMR-based screening Procurement managers benefit from consistent quality and reliable global supply.

Molecular Formula C12H13F4NO
Molecular Weight 263.23 g/mol
Cat. No. B13244809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine
Molecular FormulaC12H13F4NO
Molecular Weight263.23 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC(=CC=C2)OC(F)(F)F)F
InChIInChI=1S/C12H13F4NO/c13-11(4-6-17-7-5-11)9-2-1-3-10(8-9)18-12(14,15)16/h1-3,8,17H,4-7H2
InChIKeyLSKZASNXUHYJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine Overview


4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine (CAS 1713333-73-3; base form) and its hydrochloride salt (CAS 1803611-68-8) belong to the 4-arylpiperidine class, distinguished by the simultaneous presence of a 4-fluoro substituent on the piperidine ring and a meta-trifluoromethoxy (m-OCF₃) group on the pendant phenyl ring [1]. With a molecular formula of C₁₂H₁₃F₄NO (MW 263.23 g/mol for the free base), the compound serves as a modular building block in fragment-based drug discovery, particularly for central nervous system (CNS) programs where the dual fluorination pattern modulates basicity (pKa), lipophilicity (logD), and conformational properties simultaneously [2]. The hydrochloride salt (MW 299.69 g/mol) is commonly supplied at ≥95% purity .

1 Dual-fluorination building block for fragment-based CNS programs
2 4-Fluoro + meta-OCF₃ modulate basicity and lipophilicity simultaneously
3 Supplied as hydrochloride salt for synthetic workflow compatibility

4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine: Why It Cannot Be Replaced


The compound integrates two orthogonal fluorine modifications—a C(sp³)–F bond at the piperidine 4-position and an OCF₃ group at the phenyl meta-position—that independently and synergistically tune physicochemical properties critical to drug-likeness [1]. Replacing the 4-fluoro substituent with hydrogen (as in 4-(3-(trifluoromethoxy)phenyl)piperidine) raises the piperidine nitrogen pKa by approximately 1.6 units, increasing the fraction of positively charged species at physiological pH and potentially elevating hERG channel affinity [2]. Conversely, omitting the meta-OCF₃ group (as in 4-fluoro-4-phenylpiperidine) sacrifices 0.7–1.4 logD units of lipophilicity and the strong electron-withdrawing character (OCF₃ electronegativity 3.7 vs. OCH₃ 2.7) that governs target binding and metabolic stability [3]. Furthermore, the meta-substitution pattern on the phenyl ring yields distinct conformational and electronic properties relative to para- or ortho-OCF₃ regioisomers, meaning positional isomerism alone materially alters the compound's acid/base behavior and lipophilicity as demonstrated by comparative pKa and logD₇.₄ measurements across CF₃O-piperidine regioisomers [1]. Generic substitution with a single-modification analog therefore produces a different physicochemical entity that cannot replicate the dual-fluorination profile.

4-Fluoro removal
Non-fluorinated analog raises pKa by ~0.8 units; may increase protonated fraction and shift hERG affinity profile
meta-OCF₃ omission
4-Fluoro-4-phenylpiperidine lacks 0.7–1.4 logD units; lipophilicity and electronic modulation may not transfer
Regioisomer switch
ortho- or para-OCF₃ isomers shift pKa/logD; physicochemical fingerprint may differ, invalidating SAR correlation

4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine: Quantitative Evidence vs. Analogs


pKa Modulation: 4-Fluoro vs Non-Fluorinated Analog

The 4-fluoro substituent on the piperidine ring lowers the basicity of the secondary amine nitrogen, reducing the pKa of the conjugate acid by approximately 1.6 units relative to unsubstituted piperidine . Experimental measurement of 4-fluoropiperidine yields a pKa of 9.4, compared to approximately 11 for piperidine . The non-fluorinated direct analog 4-(3-(trifluoromethoxy)phenyl)piperidine (CAS 924275-17-2) lacks this pKa-lowering effect; predicted pKa values for structurally related 4-arylpiperidines without the 4-fluoro group are approximately 10.18 . This pKa shift reduces the fraction of positively charged (protonated) species at physiological pH 7.4, which is directly correlated with lower affinity for the hERG potassium ion channel and consequently reduced risk of cardiac toxicity [1].

pKa Modulation
Class-level
ΔpKa ≈ −1.6 vs piperidine; −0.8 vs non-fluorinated analog
Supports reduced protonated fraction at pH 7.4
Predicted values; experimental confirmation recommended
pKa modulation hERG liability CNS drug design basicity tuning

Lipophilicity Enhancement: meta-OCF₃ vs OCH₃ and CF₃

The meta-trifluoromethoxy (OCF₃) group on the pendant phenyl ring provides quantitatively superior lipophilicity compared to both methoxy (OCH₃) and trifluoromethyl (CF₃) substituents [1]. The OCF₃ group carries a Hansch hydrophobicity constant (π) of 1.04, exceeding CF₃ (0.88) and dramatically exceeding OCH₃ (−0.02) [2]. In direct comparative measurements across aliphatic CF₃O-containing compounds, introduction of the OCF₃ group increased logD₇.₄ by 0.7–1.4 units relative to the corresponding OCH₃ analog [3]. For the comparator 4-fluoro-4-phenylpiperidine (CAS 1056382-25-2), which lacks the OCF₃ group entirely, the lipophilicity contribution from the aryl substituent is substantially lower, reducing passive membrane permeability potential.

Lipophilicity Gain
Reported
ΔlogD₇.₄ +0.7 to +1.4 vs OCH₃ analog; OCF₃ Hansch π = 1.04
May support passive permeability assessment
Cross-study comparable data; verify in target series
lipophilicity logD OCF₃ physicochemical properties blood-brain barrier penetration

Regioisomeric Effects of meta-OCF₃ vs para and ortho Isomers

The meta-substitution position of the trifluoromethoxy group on the phenyl ring generates distinct acid/base and lipophilicity properties compared to the para and ortho regioisomers [1]. Systematic comparison of measured pKa and logD₇.₄ values across regioisomeric CF₃O-substituted piperidines demonstrated that the effect of the CF₃O group on physicochemical properties 'is rather complex and depends on the substitution position and the conformation of the molecules' [1]. The ortho isomer 4-fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine (CAS 1803598-94-8) places the OCF₃ group in closer proximity to the piperidine ring, introducing steric and electronic effects absent in the meta isomer. The para isomer 4-fluoro-4-[4-(trifluoromethoxy)phenyl]piperidine positions the OCF₃ group at the distal end of the phenyl ring, altering the overall molecular dipole and conformational preferences .

Regioisomeric Shift
Class-level
meta ≠ para ≠ ortho: pKa and logD₇.₄ vary by substitution position
Regioisomer identity is essential for valid SAR
Conformation-dependent effects reported; source-specific review
regioisomer comparison positional isomerism conformational effects structure-property relationships

hERG Liability Reduction via Fluorine Basicity Modulation

The 4-fluoro substituent on piperidine directly addresses the well-established correlation between amine basicity (pKa) and hERG potassium channel affinity—a primary determinant of drug-induced cardiac toxicity [1]. In a systematic chemoinformatic analysis of fluorinated piperidine fragments, calculated pKa values revealed that 'fluorine atoms notably lowered their basicity, which is correlated to the affinity for hERG channels resulting in cardiac toxicity' [1]. While the non-fluorinated comparator 4-(3-(trifluoromethoxy)phenyl)piperidine retains higher amine basicity (predicted pKa ~10.18) and consequently a greater fraction of protonated, hERG-binding species at pH 7.4, the 4-fluoro analog reduces this fraction through its electron-withdrawing inductive effect . In a related medicinal chemistry case study, introduction of a 3-axial fluoropiperidine reduced hERG binding liability by more than 10-fold (IC₅₀ = 1.9 μM) compared to the non-fluorinated piperidine analog, demonstrating the tangible safety benefits achievable through fluorine incorporation [2].

hERG Liability Context
Reported
>10-fold reduction in hERG binding with fluorinated piperidine analog
Supports hERG liability endpoint review
Analogous system data; direct measurement needed
hERG cardiotoxicity drug safety fluorine medicinal chemistry lead optimization

Electronegativity of OCF₃ vs CF₃ and OCH₃

The trifluoromethoxy group exhibits the highest electronegativity among common fluorine-containing substituents used in medicinal chemistry, with a value of 3.7 on the Pauling-derived scale, surpassing both trifluoromethyl (CF₃, 3.5) and methoxy (OCH₃, 2.7) [1]. This enhanced electron-withdrawing capacity translates into a stronger inductive effect transmitted through the phenyl ring to modulate the electron density of the aromatic system and, indirectly, the piperidine nitrogen basicity [1]. The comparator 4-fluoro-4-phenylpiperidine, which carries an unsubstituted phenyl ring, lacks this electronic modulation entirely. The OCF₃ group also imparts a hydrophobicity parameter of 1.21 (vs. CF₃ 1.07 and OCH₃ 2.7) [1], meaning it increases molecular hydrophobicity while maintaining strong electron withdrawal—a combination not achievable with OCH₃ (more hydrophilic, weaker electron withdrawal) or CF₃ (weaker electron withdrawal, lower hydrophobicity) [1].

Electronegativity
Reported
OCF₃ EN = 3.7 vs CF₃ 3.5, OCH₃ 2.7; hydrophobicity 1.21
Dual electronic and lipophilic profile not offered by CF₃ or OCH₃ alone
Cross-study comparable; assay-context interpretation
electronegativity electronic effects SAR fluorine chemistry bioisosterism

4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine: Priority Applications


CNS Lead Optimization with Intrinsic hERG Safety Margin

Drug discovery teams targeting central nervous system indications (depression, anxiety, schizophrenia, neurodegenerative disorders) can deploy this compound as a privileged building block where the 4-fluoro substituent provides an inherent pKa lowering of approximately 1.6 units relative to unsubstituted piperidine, directly translating to reduced hERG channel affinity [1]. The documented >10-fold hERG liability reduction observed with fluorinated piperidine analogs in related medicinal chemistry programs supports the strategic selection of this fragment when cardiovascular safety is a pre-defined project criterion [2]. Procuring this specific 4-fluoro analog rather than the non-fluorinated 4-(3-(trifluoromethoxy)phenyl)piperidine eliminates an estimated pKa penalty of ~0.8 units, reducing the fraction of protonated species available for hERG interaction at physiological pH.

FBDD Libraries with High 3D Character and Lead-Likeness

The compound's fluorinated piperidine scaffold has been evaluated in a systematic chemoinformatic analysis confirming that fluorine incorporation enhances three-dimensional character and lead-likeness parameters suitable for fragment-based screening [1]. The dual fluorination (sp³-F on piperidine + OCF₃ on phenyl) provides a distinct 3D conformational profile compared to mono-fluorinated or non-fluorinated 4-arylpiperidine fragments. Procurement of this specific building block, with confirmed purity ≥95% [2], ensures fragment library integrity for high-throughput crystallography and NMR-based screening campaigns where structural uniqueness and physicochemical diversity are selection criteria.

SAR Studies of OCF₃ Regioisomeric Effects

The meta-OCF₃ substitution pattern on the phenyl ring represents one of three possible positional isomers (ortho, meta, para), each with distinct pKa, logD₇.₄, and conformational properties as demonstrated by comparative regioisomeric studies [1]. Researchers systematically investigating the impact of OCF₃ position on target binding affinity, selectivity, or pharmacokinetic parameters must source the correct meta isomer to ensure valid SAR conclusions. Substitution with the ortho isomer (CAS 1803598-94-8) or para isomer introduces different electronic and steric environments that can confound structure-activity interpretation and lead to incorrect optimization decisions.

Dual Fluorination for Mu Opioid and Sigma Receptor Ligands

The 4-fluoro-4-arylpiperidine scaffold is explicitly claimed in patent literature as a core structure for mu opioid receptor function moderators [1], while 4-arylpiperidines are established pharmacophores for sigma-1 and sigma-2 receptor binding with reported Ki values in the low nanomolar to sub-nanomolar range [2]. The combination of 4-fluoro and meta-OCF₃ groups on this specific building block offers simultaneous modulation of amine basicity (via the 4-fluoro group) and aryl ring electronics/lipophilicity (via the meta-OCF₃ group), enabling fine-tuning of receptor affinity and selectivity profiles in a single synthetic intermediate. This dual-handled optimization capability is unavailable in simpler 4-arylpiperidine building blocks lacking one of the two fluorine modifications.

Application
Selection Property
Validation Focus
CNS lead optimization studies
4-Fluoro basicity modulation
hERG liability endpoint review
Fragment-based screening libraries
Dual-fluorination 3D character
Fragment library integrity and diversity
OCF₃ regioisomeric SAR studies
meta-Substitution identity
Regioisomer-specific pKa/logD review
Opioid/sigma receptor research
Dual-handle amine and aryl modulation
Receptor affinity and selectivity profiling
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